molecular formula C25H24N2O4 B2854553 N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide CAS No. 298215-52-8

N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide

Cat. No.: B2854553
CAS No.: 298215-52-8
M. Wt: 416.477
InChI Key: GFFLJEAETDVLQJ-UHFFFAOYSA-N
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Description

N¹-(1,3-Benzodioxol-5-yl)-N⁴,N⁴-Dibenzylsuccinamide (Fig. 1) is a succinamide derivative featuring a 1,3-benzodioxol-5-yl group at the N¹ position and two benzyl substituents at the N⁴ position. The compound’s structure combines lipophilic aromatic moieties with a polar amide backbone, making it a candidate for exploring biological activity, particularly in receptor binding or enzyme inhibition.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N',N'-dibenzylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c28-24(26-21-11-12-22-23(15-21)31-18-30-22)13-14-25(29)27(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-12,15H,13-14,16-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFLJEAETDVLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of the Succinamide Backbone: The succinamide backbone is prepared by reacting succinic anhydride with an appropriate amine.

    Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the succinamide backbone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N1-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The succinamide backbone can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide involves its interaction with cellular targets such as tubulin. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:
  • Backbone Variability: The target compound’s succinamide backbone distinguishes it from propanamide () and cyclopropanecarboxamide (-10) derivatives.
  • Substituent Effects : The 1,3-benzodioxol-5-yl group is a common feature, but its placement varies. For instance, in , it is part of a propanamide side chain, whereas in the target compound, it directly modifies the N¹ position. This positional difference could alter electronic properties and steric interactions .
  • Synthetic Complexity : Compounds requiring Curtius rearrangements () or cyclopropane formation (-10) involve multi-step protocols, whereas succinamide derivatives are often synthesized via straightforward amide couplings .
Receptor Binding and Selectivity
  • However, the succinamide backbone may reduce membrane permeability compared to amine-based analogs .
  • Thiazol-Containing Derivatives: Compounds like those in and incorporate thiazol rings, which are known to enhance binding to kinases or inflammatory targets (e.g., CB2 receptors or FAAH) .
Physicochemical Properties
  • Solubility : Succinamides generally exhibit moderate aqueous solubility due to their amide bonds, whereas cyclopropanecarboxamides (-10) may have reduced solubility due to rigid cyclopropane rings .

Challenges and Opportunities

  • Synthetic Yield : The target compound’s synthesis likely achieves higher yields (~70%, as seen in ) compared to multi-step protocols for cyclopropane derivatives (~20% in ) .
  • Biological Screening: Limited data exist on the target compound’s specific biological targets. Future studies could explore its activity against FAAH or CB2 receptors, given structural parallels to and .

Biological Activity

N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide (CAS Number: 298215-52-8) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article synthesizes current research findings and case studies regarding its biological activity, including its effects on various biological systems.

  • Molecular Formula : C25H24N2O4
  • Molar Mass : 416.47 g/mol
  • Structure : The compound features a succinamide backbone with dibenzyl and benzodioxole substituents, which are critical for its biological activity.

1. Insecticidal Activity

Research has indicated that compounds containing the 1,3-benzodioxole moiety exhibit significant insecticidal properties. A study focusing on related compounds demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. The study highlighted that certain derivatives showed effective LC50 values, suggesting that structural modifications could enhance biological efficacy .

3. Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that derivatives of benzodioxole do not exhibit significant cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . This indicates a favorable safety margin for potential therapeutic applications.

Case Study: Insecticidal Efficacy

A recent study synthesized various benzodioxole derivatives and tested their efficacy against Aedes aegypti. Among these, one compound demonstrated an LC50 value of 28.9 ± 5.6 μM after 24 hours of exposure, while the positive control showed values below 10.94 μM. These results underscore the potential of benzodioxole-containing compounds as environmentally friendly insecticides .

CompoundLC50 (μM)LC90 (μM)Toxicity in Mammals
Benzodioxole Derivative28.9 ± 5.6162.7 ± 26.2Mild behavioral effects at high doses
Temephos (Control)<10.94-Not evaluated

Pharmacological Implications

The unique structure of this compound may confer specific pharmacological properties that warrant further investigation:

  • Potential as an Antiviral Agent : Given the structural similarities with known antiviral agents, this compound could be explored for its efficacy against viral infections.
  • Role in Cancer Therapy : The low cytotoxicity observed suggests a potential role in cancer therapy where selective targeting of cancer cells is desired.

Q & A

Q. What are the optimal synthetic routes for N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting with functionalized benzodioxole and succinamide precursors. Key steps include:

  • Coupling reactions : Use of carbodiimides (e.g., EDC/HOBt) to activate carboxylic acid intermediates for amide bond formation .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred to stabilize intermediates and improve yields .
  • Purity control : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns ensures >95% purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with benzyl proton resonances typically appearing at δ 4.3–4.6 ppm .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the benzodioxole moiety (e.g., methylenedioxy protons at δ 5.9–6.1 ppm) and dibenzyl groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ expected at m/z ~495.2) .
  • HPLC : Gradient elution (e.g., 30–70% acetonitrile in water) monitors reaction progress and quantifies impurities .

Q. How does the benzodioxole moiety influence the compound’s physicochemical properties?

The 1,3-benzodioxol-5-yl group enhances lipophilicity (predicted logP ~3.5) and metabolic stability due to its electron-rich aromatic system. This moiety also contributes to π-π stacking interactions in target binding, as observed in analogs with similar structures .

Advanced Research Questions

Q. How can structural modifications of the dibenzylsuccinamide core improve target selectivity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl rings alters binding affinity. For example, fluorinated analogs show enhanced selectivity for kinase targets (IC₅₀ < 100 nM) .
  • Steric hindrance : Bulkier substituents (e.g., 4-methylbenzyl vs. benzyl) reduce off-target interactions, as demonstrated in molecular docking studies .
  • Data-driven optimization : Use QSAR models to correlate substituent Hammett constants (σ) with bioactivity .

Q. How should researchers resolve contradictions in reported biological activities across studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from:

  • Purity variability : Impurities >5% can skew assay results. Cross-validate findings using orthogonal purity assessments (e.g., NMR + HPLC) .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) impact IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Metabolic instability : Evaluate compound stability in liver microsomes to rule out false negatives .

Q. What experimental strategies validate the compound’s mechanism of action in complex biological systems?

  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to hypothesized targets (e.g., COX-2 or PI3K) .
  • Knockout models : CRISPR-Cas9 gene editing in cell lines to ablate putative targets and assess activity loss .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream signaling pathways .

Q. How can crystallographic data improve understanding of the compound’s binding mode?

  • Co-crystallization : Soak the compound into protein crystals (e.g., COX-2) and solve structures using SHELX programs. Refinement with SHELXL achieves R-factors < 0.20 .
  • Electron density maps : Analyze ligand-protein interactions (e.g., hydrogen bonds with Arg120 or hydrophobic packing with Val523) .

Methodological Considerations

Q. What are the best practices for storing and handling this compound to ensure stability?

  • Storage : –20°C under argon in amber vials to prevent oxidation and photodegradation .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers (final DMSO < 0.1%) to avoid solvent toxicity .

Q. How to design dose-response studies for in vivo models?

  • Pharmacokinetics : Conduct pilot studies to determine plasma half-life (t₁/₂) and bioavailability. For example, oral administration in rodents may require doses of 10–50 mg/kg .
  • Toxicity thresholds : Monitor ALT/AST levels and body weight changes to establish MTD (Maximum Tolerated Dose) .

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